molecular formula C14H8F6N6 B2839177 2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-57-5

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2839177
CAS RN: 338786-57-5
M. Wt: 374.25
InChI Key: PRIYATJMSDYILD-VOTSOKGWSA-N
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Description

The compound “2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with a molecular weight of 374.25 . It is also known by the synonym "2-[1-cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+" . This indicates the presence of fluorine, nitrogen, and carbon atoms in the structure, which is typical for pyrazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, it’s known that pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.25 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

properties

IUPAC Name

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYATJMSDYILD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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